molecular formula C10H7Cl2N3O2 B2778027 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid CAS No. 103058-79-3

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2778027
CAS No.: 103058-79-3
M. Wt: 272.09
InChI Key: BVKZMZBRCLNUBT-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form an intermediate hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the triazole ring. The final step involves the hydrolysis of the ester group to form the carboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly solvents and reagents is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.

Scientific Research Applications

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, its antifungal activity could be attributed to the inhibition of ergosterol synthesis, a key component of fungal cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenyl group.

    1,2,4-Triazole: The parent compound of the triazole class, known for its antifungal properties.

    5-Methyl-1H-1,2,4-triazole-3-carboxylic acid: A related compound with similar structural features.

Uniqueness

1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is unique due to the combination of its dichlorophenyl and triazole moieties, which confer specific chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c1-5-13-9(10(16)17)14-15(5)8-3-2-6(11)4-7(8)12/h2-4H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKZMZBRCLNUBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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